molecular formula C24H20INO5 B557362 Fmoc-3-iodo-L-tyrosine CAS No. 134486-00-3

Fmoc-3-iodo-L-tyrosine

Cat. No.: B557362
CAS No.: 134486-00-3
M. Wt: 529,31 g/mole
InChI Key: ZRJAMVZQFHAZAE-NRFANRHFSA-N
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Description

Fmoc-3-iodo-L-tyrosine, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-iodo-L-tyrosine, is a chemical compound with the molecular formula C24H20INO5 and a molecular weight of 529.32 . It is a white to off-white powder .


Synthesis Analysis

This compound acts as a reagent in the synthesis of antitumor rubiyunnanin B dityrosine core by Suzuki coupling . It can also be derived from protected diiodo-L-tyrosine using palladium-catalyzed Heck couplings with a series of styrene analogs .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C24H20INO5 .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of antitumor rubiyunnanin B dityrosine core by Suzuki coupling .


Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It has a molecular weight of 529.32 . The optical rotation is [a]D20 = -11 ± 2º (C=1 in DMF) .

Scientific Research Applications

  • Hydrogel Production via Enzymatic Dephosphorylation : Fmoc (fluoren-9-ylmethoxycarbonyl)-tyrosine hydrogels can be produced by enzymatic dephosphorylation under physiological conditions. The concentration of alkaline phosphatase added to the precursor solution influences gelation time, mechanical properties, and molecular arrangements, making it a highly tunable and cost-effective gel system for three-dimensional cell culture (Thornton et al., 2009).

  • Solid-Phase Synthesis of Phosphotyrosyl Peptides : Fmoc-O,O-(dimethylphospho)-l-tyrosine fluoride, a derivative of Fmoc-tyrosine, has been used for efficient coupling in the solid-phase synthesis of phosphotyrosyl peptides. This is particularly useful for synthesizing peptides with sterically hindered amino acids and 'difficult' peptide sequences (Fretz, 1997).

  • Synthesis of Sulfotyrosine-Containing Peptides : Fmoc-fluorosulfated tyrosine, synthesized in a one-step process, can be incorporated into peptides using an Fmoc-based solid-phase peptide synthetic strategy. This method allows for the transformation of fluorosulfated tyrosine peptides into sulfotyrosine peptides, which are relevant in many biological processes including leukocyte adhesion and chemotaxis (Chen et al., 2016).

  • Synthesis of Novel Amino Acids and Peptides : A variety of novel amino acids and peptides have been synthesized using Fmoc-tyrosine derivatives, including Fmoc-perfluoro-tert-butyl tyrosine for NMR applications and Fmoc-protected C-glycosyl tyrosines for incorporation into C-glycopeptides. These developments highlight the versatility of Fmoc-tyrosine in synthesizing unique biomolecules for diverse applications (Tressler & Zondlo, 2016); (Pearce et al., 1999).

  • Study of Amino Acid Self-Assembly and Hydrogelation : Research on the self-assembly and hydrogelation of Fmoc-protected aromatic amino acids, including Fmoc-phenylalanine and Fmoc-tyrosine, has shown that minimal atomic substitutions can dramatically enhance self-assembly into amyloid-like fibrils, promoting hydrogelation in aqueous solvents. This understanding is crucial for developing small molecule hydrogelators (Ryan et al., 2010).

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJAMVZQFHAZAE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446663
Record name Fmoc-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134486-00-3
Record name Fmoc-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-3-Iodotyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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